molecular formula C18H16F3N5O B2813819 5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 443112-31-0

5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2813819
CAS No.: 443112-31-0
M. Wt: 375.355
InChI Key: KWTVIZHDUUGIAH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amino group, a phenylethyl group, a trifluoromethylphenyl group, and a 1,2,3-triazole ring. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the 1,2,3-triazole ring suggests that the compound could have interesting structural properties, as triazoles are known to participate in a variety of chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in reactions with acids or electrophiles, while the trifluoromethyl group could be involved in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Structural Analysis and Chemical Reactions

One study focused on the crystal structure analysis of a similar triazole derivative, providing evidence for a Dimroth rearrangement process. This transformation showcases the chemical flexibility and structural dynamics of triazole compounds, which could be relevant for designing molecules with specific chemical properties or biological activities (L'abbé et al., 2010).

Another investigation described the chemistry of polyazaheterocyclic compounds, highlighting the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles. This study contributes to understanding how structural modifications can influence the chemical behavior of triazole compounds, potentially guiding the development of new materials or drugs (Sutherland & Tennant, 1971).

Applications in Synthesis and Drug Development

Research has also focused on the synthesis of triazole derivatives for use as scaffolds in peptidomimetics or biologically active compounds. A study by Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for a protected version of this triazole amino acid, aiming at overcoming the limitations posed by the Dimroth rearrangement. This methodology opens up possibilities for the preparation of triazole-containing compounds with potential applications in medicinal chemistry, such as HSP90 inhibitors (Ferrini et al., 2015).

Moreover, the antimicrobial properties of triazole derivatives have been explored, indicating their potential as promising agents against a range of bacterial and fungal pathogens. For example, a series of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides demonstrated moderate to good activities against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. This suggests the potential of triazole derivatives in developing new antimicrobial drugs (Pokhodylo et al., 2021).

Future Directions

The future research directions for this compound could be vast, depending on its observed properties and activities. It could be explored further for potential applications in medicinal chemistry, materials science, or other fields .

Properties

IUPAC Name

5-amino-N-(2-phenylethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)13-7-4-8-14(11-13)26-16(22)15(24-25-26)17(27)23-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTVIZHDUUGIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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